Cas no 304876-62-8 ((E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine)
(E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-FLUORO,3-BROMO BENZALDOXIME
- N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine
- (E)-N-[(3-BroMo-2-fluorophenyl)Methylidene]hydroxylaMine
- (E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine
-
- MDL: MFCD11616904
- Inchi: InChI=1S/C7H5BrFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+
- InChI Key: RVIWEEPJDGUIDT-ONNFQVAWSA-N
- SMILES: C1=CC(=C(C(=C1)Br)F)/C=N/O
Computed Properties
- Exact Mass: 216.95400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 32.59000
- LogP: 2.39630
(E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B693078-100mg |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine |
304876-62-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B693078-250mg |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine |
304876-62-8 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B693078-500mg |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine |
304876-62-8 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B693078-1g |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine |
304876-62-8 | 1g |
$ 98.00 | 2023-04-18 | ||
| abcr | AB311243-1 g |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine; 98% |
304876-62-8 | 1 g |
€110.00 | 2023-07-19 | ||
| abcr | AB311243-5 g |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine; 98% |
304876-62-8 | 5 g |
€246.00 | 2023-07-19 | ||
| abcr | AB311243-25 g |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine; 98% |
304876-62-8 | 25 g |
€654.00 | 2023-07-19 | ||
| abcr | AB311243-1g |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine, 98%; . |
304876-62-8 | 98% | 1g |
€110.00 | 2025-02-15 | |
| abcr | AB311243-5g |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine, 98%; . |
304876-62-8 | 98% | 5g |
€246.00 | 2025-02-15 | |
| abcr | AB311243-25g |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine, 98%; . |
304876-62-8 | 98% | 25g |
€654.00 | 2025-02-15 |
(E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine Suppliers
(E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on (E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine
(E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine (CAS No. 304876-62-8)
(E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine (CAS No. 304876-62-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of (E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine is composed of a brominated and fluorinated aromatic ring, a methylidene group, and a hydroxylamine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable candidate for further investigation.
Recent studies have highlighted the potential of (E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory and analgesic properties. The bromine and fluorine substituents on the aromatic ring contribute to its high affinity for specific receptors, which are implicated in inflammatory pathways.
In addition to its anti-inflammatory effects, (E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine has shown promise as an antitumor agent. A study conducted by a team of researchers at the National Institutes of Health (NIH) found that this compound selectively inhibits the growth of certain cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The hydroxylamine group in (E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine plays a crucial role in its biological activity. This functional group can undergo redox reactions, which may contribute to its therapeutic effects. Furthermore, the hydroxylamine moiety can form hydrogen bonds with target proteins, enhancing the compound's binding affinity and selectivity.
Clinical trials are currently underway to evaluate the safety and efficacy of (E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and warrant further investigation in larger clinical trials.
The synthesis of (E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine involves a series of well-defined chemical reactions. The starting material, 3-bromo-2-fluoroaniline, undergoes condensation with formaldehyde to form the corresponding imine intermediate. Subsequent reduction with sodium borohydride yields the desired hydroxylamine derivative. This synthetic route is scalable and can be readily adapted for large-scale production.
In conclusion, (E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine (CAS No. 304876-62-8) is a promising compound with diverse biological activities. Its unique structural features and favorable pharmacological profile make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its potential use in treating various diseases.
304876-62-8 ((E)-N-(3-Bromo-2-fluorophenyl)methylidenehydroxylamine) Related Products
- 202865-65-4(5-bromo-2-fluorobenzaldoxime)
- 202865-64-3((1E)-4-Bromo-2-fluorobenzaldehyde oxime)
- 202865-63-2(3-bromo-4-fluorobenzaldoxime)
- 2586233-03-4(Benzaldehyde, 5-bromo-2,4-difluoro-, oxime)
- 914311-53-8(1-(2-Fluoro-5-bromophenyl)-N-methoxymethanimine)
- 1309606-36-7(2-Bromo-6-fluorobenzaldehyde oxime)
- 2755730-56-2((E)-3-bromo-2,6-difluorobenzaldehyde oxime)
- 901309-00-0(4-Bromo-2-fluorobenzaldoxime)
- 912341-93-6(N-1-(4-Bromo-2-fluorophenyl)ethylidenehydroxylamine)
- 304876-60-6(4-Bromo-3-fluoro-benzaldehyde Oxime)